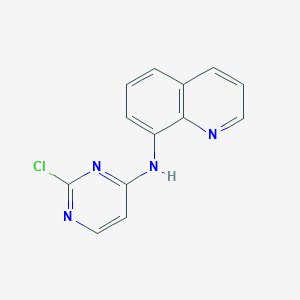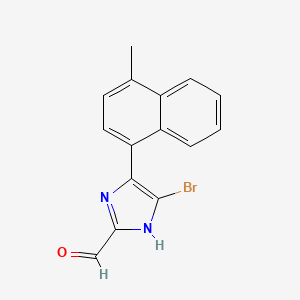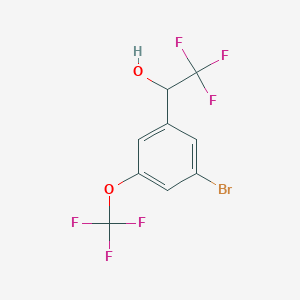
6-(Triisobutylammonium)hexyl Methanethiosulfonate bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Triisobutylammonium)hexyl Methanethiosulfonate bromide typically involves the reaction of hexyl methanethiosulfonate with triisobutylamine in the presence of a brominating agent . The reaction conditions often include controlled temperature and pH to ensure the desired product formation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Triisobutylammonium)hexyl Methanethiosulfonate bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the methanethiosulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperature, pH, and solvent choice to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
6-(Triisobutylammonium)hexyl Methanethiosulfonate bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical analysis.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(Triisobutylammonium)hexyl Methanethiosulfonate bromide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can modify the thiol groups of cysteine residues in proteins, leading to changes in protein structure and function. This modification can affect various cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(Triisobutylammonium)hexyl Methanethiosulfonate chloride
- 6-(Triisobutylammonium)hexyl Methanethiosulfonate iodide
- 6-(Triisobutylammonium)hexyl Methanethiosulfonate fluoride
Uniqueness
6-(Triisobutylammonium)hexyl Methanethiosulfonate bromide is unique due to its specific bromide counterion, which can influence its reactivity and solubility compared to other similar compounds. The triisobutylammonium group also provides steric hindrance, affecting the compound’s interaction with molecular targets .
Eigenschaften
Molekularformel |
C19H42BrNO2S2 |
|---|---|
Molekulargewicht |
460.6 g/mol |
IUPAC-Name |
tris(2-methylpropyl)-(6-methylsulfonylsulfanylhexyl)azanium;bromide |
InChI |
InChI=1S/C19H42NO2S2.BrH/c1-17(2)14-20(15-18(3)4,16-19(5)6)12-10-8-9-11-13-23-24(7,21)22;/h17-19H,8-16H2,1-7H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HIFCNPRBJZTUGO-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)C[N+](CCCCCCSS(=O)(=O)C)(CC(C)C)CC(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13715457.png)





![Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate](/img/structure/B13715513.png)





![3-[5-(4-Methoxy-phenylsulfamoyl)-2-morpholin-4-yl-phenylcarbamoyl]-acrylic acid](/img/structure/B13715530.png)

